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Compound of Interest

Compound Name: Kadsutherin F

Cat. No.: B15591826

Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS) for a compound
explicitly named "Kadsutherin F" did not yield dedicated, verifiable results in the public
domain. The information presented in this document is based on the well-established
spectroscopic characteristics of closely related dibenzocyclooctadiene lignans isolated from
plants of the Kadsura genus. The data tables and experimental protocols are representative of
this class of compounds and are intended to serve as a technical guide for researchers,
scientists, and drug development professionals working with similar natural products.

Introduction

Kadsutherin F belongs to the family of dibenzocyclooctadiene lignans, a class of natural
products predominantly found in the plant genus Kadsura. These compounds are known for
their complex chemical structures and diverse biological activities. The structural elucidation of
these lignans relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed
overview of the expected spectroscopic data for a compound of this class and outlines the
standard experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the characteristic *H NMR, 3C NMR, and Mass Spectrometry
data for dibenzocyclooctadiene lignans from Kadsura. The specific chemical shifts and mass
fragments for Kadsutherin F may vary depending on its exact substitution pattern.
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'H NMR Spectroscopic Data

The proton NMR spectra of dibenzocyclooctadiene lignans are characterized by signals in the
aromatic, olefinic, methoxy, and aliphatic regions. The chemical shifts () are reported in parts
per million (ppm) relative to a standard internal reference (e.g., TMS).

) ) Coupling )
Chemical Shift o Typical
Proton Multiplicity Constant (J, _
(8, ppm) Assignment
Hz)
H-4, H-11 6.50 - 7.00 s - Aromatic protons
Protons on the
H-6, H-7 4,50 - 6.00 various various cyclooctadiene
ring
OMe 3.50 - 4.00 s - Methoxy! groups
Methylenedioxy
-O-CH2-0O- 5.90-6.10 d ~15
protons
CHs 0.80-2.50 various various Methyl groups
Protons of ester
Ester Protons various various various side chains (e.g.,

angeloyl, tigloyl)

3C NMR Spectroscopic Data

The carbon-13 NMR spectra provide detailed information about the carbon skeleton of the
molecule. Chemical shifts (d) are reported in ppm.
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Carbon Chemical Shift (8, ppm) Typical Assignment
Carbonyl carbons of ester
C=0 (ester) 165.0 - 175.0
groups
Carbonyl carbons of ketone
C=0 (ketone) 190.0 - 210.0
groups
Aromatic C 100.0 - 160.0 Carbons of the benzene rings
o Carbons of double bonds in
Olefinic C 120.0 - 145.0 ] )
side chains
Carbons attached to oxygen
C-O 60.0 - 90.0 _ .
(cyclooctadiene ring, esters)
OMe 55.0 - 65.0 Methoxyl carbons
-O-CHz-O- ~101.0 Methylenedioxy carbon
. ] Methyl, methylene, and
Aliphatic C 10.0 - 50.0

methine carbons

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental
composition and molecular weight of Kadsura lignans. Fragmentation patterns observed in
MS/MS experiments provide valuable structural information.

lon Type m/z Value Interpretation
+ olecular Weight + rotonated molecular ion
M+H]* Molecular Weight + 1 P d molecular i
+Na olecular Weight + odiated molecular ion
M+Na]* Molecular Weight + 23 Sodiated molecular i
[M+K]* Molecular Weight + 39 Potassiated molecular ion

Result from the cleavage of
) ester side chains, methoxy
Fragment lons various .
groups, and fragmentation of

the cyclooctadiene ring.
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Experimental Protocols

The following sections detail the typical methodologies for the isolation and spectroscopic
analysis of dibenzocyclooctadiene lignans from Kadsura species.

Isolation and Purification
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Dried and Powdered Kadsura Stems/Roots

'

Extraction with Organic Solvents
(e.g., Ethanol, Methanol, or Chloroform)

(Crude Extract)

Solvent Partitioning
(e.g., between Ethyl Acetate and Water)

( Ethyl Acetate Fraction )

:

Column Chromatography
(Silica Gel)

Fractions

( Preparative HPLC or Sephadex LH-20 )

(Pure Kadsutherin F)

Click to download full resolution via product page

Caption: General workflow for the isolation of lignans.
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» Plant Material Preparation: The stems or roots of the Kadsura plant are collected, dried, and
ground into a fine powder.

» Extraction: The powdered plant material is extracted exhaustively with an organic solvent
such as ethanol, methanol, or chloroform at room temperature. The solvent is then
evaporated under reduced pressure to yield a crude extract.

o Solvent Partitioning: The crude extract is suspended in water and partitioned successively
with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The
lignan-rich fraction is typically found in the ethyl acetate extract.

o Chromatographic Separation: The ethyl acetate fraction is subjected to column
chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
Fractions are collected and monitored by thin-layer chromatography (TLC).

o Final Purification: Fractions containing the target compound are further purified by
preparative high-performance liquid chromatography (HPLC) or size-exclusion
chromatography on Sephadex LH-20 to yield the pure lignan.

NMR Spectroscopy
Sample Preparation
(Dissolve in Deuterated Solvent, e.g., CDCl3)

i

NMR Data Acquisition
(1D: 'H, BC, DEPT; 2D: COSY, HSQC, HMBC, NOESY)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

i

(Structure Elucidation)
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Caption: Workflow for NMR-based structure elucidation.

 Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz or higher.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a
deuterated solvent (e.g., chloroform-d, methanol-da, or acetone-ds) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is often used as an internal standard.

e 1D NMR:

o 'H NMR: Standard proton spectra are acquired to identify the chemical shifts, multiplicities,
and coupling constants of the protons.

o 13C NMR and DEPT: Carbon-13 spectra, along with Distortionless Enhancement by
Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are used to
distinguish between methyl (CHs), methylene (CHz), methine (CH), and quaternary
carbons.

e 2D NMR:

o COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings
within the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their
directly attached carbon signals.

o HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations
between protons and carbons (typically 2-3 bonds), which is crucial for connecting
different structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial
proximity of protons, which is essential for determining the stereochemistry of the
molecule.
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Mass Spectrometry

 Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF)
or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

o Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g.,
methanol or acetonitrile) is infused directly into the ESI source or introduced via an HPLC

system.
o Data Acquisition:

o Full Scan MS: The instrument is operated in positive or negative ion mode to obtain the
accurate mass of the molecular ion, allowing for the determination of the elemental
formula.

o Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced
dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable
information for structural elucidation, particularly for identifying substituent groups and the
core skeleton.

Conclusion

The spectroscopic analysis of Kadsutherin F and related dibenzocyclooctadiene lignans
requires a combination of advanced NMR and MS techniques. The data presented in this
guide, although generalized for this class of compounds, provides a solid foundation for
researchers to interpret their own experimental results and to elucidate the complex structures
of these fascinating natural products. The detailed experimental protocols offer a standardized
approach to ensure the acquisition of high-quality spectroscopic data, which is paramount for
accurate structure determination and subsequent drug development efforts.

 To cite this document: BenchChem. [Spectroscopic Data of Kadsutherin F: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591826#spectroscopic-data-nmr-ms-of-
kadsutherin-f]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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